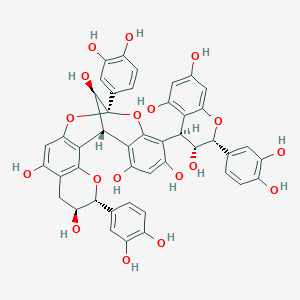
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
説明
Epicatechin-(4β→8)-epicatechin-(2β→7,4β→8)-catechin , often referred to as procyanidin B2 , belongs to the class of flavan-3-ols (a type of flavonoid). It is a natural compound found in various plant sources, including cocoa, tea, grapes, and apples. Procyanidin B2 is part of the larger family of proanthocyanidins, which are known for their antioxidant properties and potential health benefits.
Synthesis Analysis
The synthesis of procyanidin B2 involves the enzymatic polymerization of catechin and epicatechin monomers. The specific linkages between these monomers (4β→8 and 2β→7,4β→8) result in the unique structure of procyanidin B2. The biosynthesis occurs in plants through the action of enzymes such as polyphenol oxidases and peroxidases.
Molecular Structure Analysis
Procyanidin B2 consists of a chain of catechin and epicatechin units. The key features of its molecular structure include:
- B-type linkage : The 4β→8 linkage connects two epicatechin units.
- A-type linkage : The 2β→7,4β→8 linkage connects an epicatechin unit with a catechin unit.
- Hydroxyl groups : Procyanidin B2 contains multiple hydroxyl groups, contributing to its antioxidant activity.
Chemical Reactions Analysis
Procyanidin B2 can undergo various chemical reactions, including oxidation, polymerization, and esterification. These reactions influence its stability, bioavailability, and interactions with other compounds.
Physical And Chemical Properties Analysis
- Solubility : Procyanidin B2 is sparingly soluble in water but dissolves well in organic solvents.
- Color : It appears as a reddish-brown solid.
- Melting Point : The melting point varies depending on the source and purity but typically falls within the range of 200–220°C.
科学的研究の応用
Antioxidant Properties
- Polyphenolic Compounds in Peanut Skins: Studies on peanut skins identified epicatechin derivatives, including epicatechin-(2β→O→7, 4β→6)-[epicatechin-(4β→8)]-catechin, as potent antioxidants, demonstrating their free radical-scavenging effects (Lou et al., 2004).
Anti-diabetic Properties
- Insulin-like Properties: Epicatechin, a related flavonoid, has shown insulin-like and anti-diabetic properties, influencing cell proliferation and pH regulation mechanisms (Matteucci et al., 2001).
- Blood Glucose and Glycogen Storage: Catechins, including epicatechin, have been experimentally shown to reduce blood glucose levels and increase stored glycogen in mice, indicating potential antidiabetogenic effects (Uniyal et al., 2013).
Skin Absorption and Cosmetic Applications
- Percutaneous Absorption: The percutaneous absorption profiles of epicatechin derivatives in skincare suggest their potential for cosmetic or pharmacological applications due to their antioxidant properties and skin penetration profiles (Alonso et al., 2004).
Potential in Food Industry
- Use in Foods: Catechins like epicatechin have been increasingly used in foods for their antioxidant properties. Their applications include use as natural antioxidants in oils and fats, antimicrobial agents in foodstuffs, and health functional ingredients in various foods and dietary supplements (Yılmaz, 2006).
Therapeutic Implications
- Anti-proliferative Activity: Epicatechin oligomers have shown potent and specific anti-proliferative activity for human breast cancer cells, surpassing the efficacy of other catechins at lower doses (Nagarajan et al., 2008).
- Antigenotoxic Potential: Flavanol dimers, including epicatechin derivatives, were evaluated for their protective effects against DNA damage in human lymphocytes, indicating potential antigenotoxic properties (Dhawan et al., 2002).
Stability and Metabolism
- Stability and Metabolism Studies: Research on cocoa flavanols and procyanidins, which include epicatechin derivatives, has focused on their stability in different pH environments and their metabolism, providing insights into how these compounds behave in the human body (Zhu et al., 2002), (Zhu et al., 2003).
Safety And Hazards
Procyanidin B2 is generally considered safe when consumed through dietary sources. However, isolated compounds in high concentrations may have unintended effects. Always consult relevant safety guidelines and avoid excessive intake of supplements.
将来の方向性
Research on procyanidin B2 continues to explore its health benefits, potential therapeutic applications, and interactions with other bioactive compounds. Future studies may focus on its role in preventing chronic diseases and optimizing its bioavailability.
特性
IUPAC Name |
(1R,5R,6S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)60-41(16-2-5-21(48)25(52)8-16)39(58)37(33)34-28(55)13-29(56)35-38-36-32(62-45(44(38)59,63-43(34)35)17-3-6-22(49)26(53)9-17)14-23(50)19-12-30(57)40(61-42(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38+,39+,40+,41+,44+,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWJAXVAWDYXPA-ACNGEOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=C(C(=CC(=C45)O)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H36O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin | |
CAS RN |
114637-81-9 | |
| Record name | Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
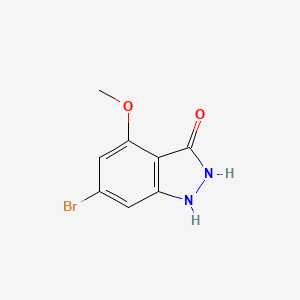
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)


![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
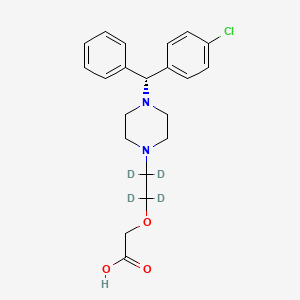
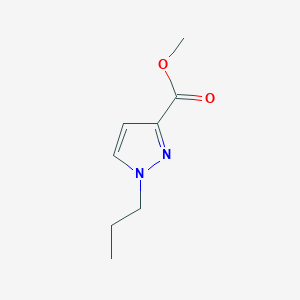
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
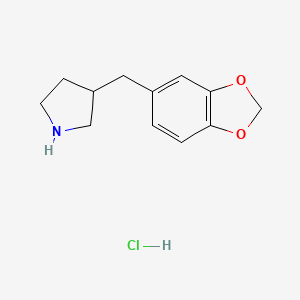
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

